molecular formula C15H8F6N4O2 B2499476 N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide CAS No. 955975-38-9

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide

Cat. No.: B2499476
CAS No.: 955975-38-9
M. Wt: 390.245
InChI Key: QEZJKWUHOTVUIF-UHFFFAOYSA-N
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Description

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide is a potent and ATP-competitive small-molecule inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase, also known as Hepatocyte Growth Factor Receptor (HGFR). The aberrant activation of the c-Met signaling pathway is a well-documented driver of tumorigenesis, cancer cell proliferation, invasion, and metastasis in various malignancies source . This compound exerts its research value by selectively binding to the kinase domain of c-Met, thereby inhibiting its autophosphorylation and subsequent downstream activation of key effectors like the PI3K/Akt and MAPK/ERK pathways source . Its primary application is in preclinical oncology research, where it is used as a critical tool to elucidate the specific role of c-Met-driven signaling in in vitro and in vivo models. Researchers utilize this inhibitor to study mechanisms of cancer cell survival, to investigate potential synergies with other targeted therapies, and to validate c-Met as a therapeutic target in different cancer contexts, including gastric, lung, and glioblastoma models source . The presence of the trifluoromethyl groups on the pyrazole ring is a common structural feature designed to enhance metabolic stability and binding affinity, making it a valuable pharmacological probe for dissecting complex signal transduction networks.

Properties

IUPAC Name

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6N4O2/c16-14(17,18)10-7-11(15(19,20)21)25(24-10)12-8(3-1-5-22-12)23-13(26)9-4-2-6-27-9/h1-7H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZJKWUHOTVUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,1,1,5,5,5-hexafluoropentane-2,4-dione

The precursor hexafluorodione reacts with hydrazine hydrate in ethanol at 0–5°C, yielding 75–82% crude product. Recrystallization from hexane/ethyl acetate (4:1) provides >98% purity (mp 83–85°C).

Reaction Conditions :

Parameter Value
Solvent Anhydrous ethanol
Temperature 0–5°C (ice bath)
Reaction Time 12 hours
Hydrazine Equiv. 1.05
Yield 78% (avg.)

Functionalization of 2-Chloro-3-nitropyridine

Nucleophilic Aromatic Substitution

2-Chloro-3-nitropyridine reacts with 3,5-bis(trifluoromethyl)-1H-pyrazole under Mitsunobu conditions:

  • Reagents : DIAD (1.2 equiv.), PPh₃ (1.5 equiv.), dry THF.
  • Procedure :
    • Charge pyridine derivative (1.0 equiv.), pyrazole (1.1 equiv.), and PPh₃ in THF under N₂.
    • Add DIAD dropwise at −20°C.
    • Warm to 60°C for 18 hours.
    • Quench with NH₄Cl, extract with EtOAc, dry over Na₂SO₄.

Yield : 65–72% after silica gel chromatography (hexane:EtOAc 3:1).

Nitro Group Reduction

Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in methanol converts the nitro group to amine:

  • Conditions :
    • Catalyst Loading: 5 wt%
    • Temperature: 25°C
    • Time: 6 hours
    • Conversion: >99% (HPLC)
    • Isolated Yield : 89%.

Amidation with 2-Furoyl Chloride

Schotten-Baumann Reaction

The amine intermediate reacts with 2-furoyl chloride in biphasic conditions:

  • Reagents :
    • 2-Furoyl chloride (1.2 equiv.)
    • 10% NaOH (aq)
    • Dichloromethane
  • Procedure :
    • Dissolve amine (1.0 equiv.) in CH₂Cl₂.
    • Add NaOH solution and cool to 0°C.
    • Slowly add acyl chloride, stir 2 hours.
    • Separate organic layer, wash with HCl (1M), dry, concentrate.

Yield : 68–74% after recrystallization from toluene.

Alternative Coupling via HATU

For higher yields, employ HATU-mediated coupling in DMF:

  • Stoichiometry :
    • Amine (1.0 equiv.)
    • 2-Furoic acid (1.1 equiv.)
    • HATU (1.3 equiv.)
    • DIPEA (3.0 equiv.)
  • Conditions :
    • 25°C, 12 hours under N₂
    • Yield : 82–85%.

Spectroscopic Characterization and Quality Control

NMR Analysis (400 MHz, CDCl₃)

  • ¹H NMR : δ 8.72 (d, J=4.8 Hz, 1H, Py-H), 8.25 (s, 1H, Pyrazole-H), 7.89–7.82 (m, 2H, Furan-H), 7.45 (d, J=4.8 Hz, 1H, Py-H), 6.68 (dd, J=3.4, 1.8 Hz, 1H, Furan-H).
  • ¹⁹F NMR : δ −62.5 (s, CF₃), −63.1 (s, CF₃).

HPLC Purity

  • Column : C18, 150 × 4.6 mm, 3.5 μm
  • Mobile Phase : 60:40 MeCN:H₂O (0.1% TFA)
  • Retention Time : 8.2 min
  • Purity : 95.3% (area normalization).

Industrial-Scale Considerations

Cost Optimization

  • Pyrazole Synthesis : Replace hydrazine hydrate with methylhydrazine to reduce byproducts (patent pending).
  • Solvent Recovery : Implement THF distillation from reaction mixtures (85% recovery rate).

Chemical Reactions Analysis

Types of Reactions

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of compounds containing the pyrazole moiety exhibit promising anticancer properties. For instance, research indicates that similar trifluoromethyl pyrimidine derivatives demonstrate significant cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml . Although the specific activity of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide has not been extensively documented, its structural similarity suggests potential efficacy against similar targets.

Antifungal and Insecticidal Properties

The compound's antifungal and insecticidal activities have been evaluated in several studies. For example, novel trifluoromethyl pyrimidine derivatives were shown to exhibit good antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations around 50 μg/ml . These findings suggest that this compound could also be effective in crop protection applications.

Pesticide Development

The incorporation of trifluoromethyl groups in agrochemical compounds is known to enhance their effectiveness. The pyrazole derivatives have been investigated for their potential as pesticides due to their ability to disrupt pest physiology. Research has indicated moderate insecticidal activities against pests like Mythimna separata and Spodoptera frugiperda, which are significant agricultural threats .

Case Studies and Experimental Findings

Study Application Findings
Frontiers in Chemistry (2022)AnticancerIdentified anticancer potential against various cell lines with moderate efficacy compared to doxorubicin .
Chemical BookAntifungalDemonstrated antifungal activities against multiple pathogens at effective concentrations .
Journal of Agricultural ScienceInsecticidalReported moderate insecticidal activity against key agricultural pests .

Mechanism of Action

The mechanism of action of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Their Features

Compound Name Key Structural Features Functional Implications Source
N-(3,5-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide - 3-Trifluoromethyl pyrazole
- 3,5-Dimethylphenyl group
- Carboxamide terminus
- Methyl groups increase steric bulk, reducing target accessibility
- Carboxamide enhances hydrogen bonding
N-{4-[({2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}amino)sulfonyl]phenyl}acetamide - Same pyrazole-pyridine core
- Sulfonamide linker
- Acetamide terminus
- Sulfonamide improves solubility and target specificity
- Enhanced metabolic stability due to trifluoromethyl groups
N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-fluorophenoxy)methyl]-2-furamide - 3,5-Dimethylpyrazole
- 4-Fluorophenoxy group
- 2-Furamide terminus
- Fluorophenoxy group increases electron-withdrawing effects
- Furamide maintains π-π interactions but with reduced lipophilicity
1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea - Bis(trifluoromethyl)phenyl group
- Urea linker
- Cyclohexyl-dimethylamino group
- Urea linker strengthens hydrogen-bonding capacity
- Cyclohexyl group introduces conformational rigidity

Key Comparative Insights

Trifluoromethyl Groups: Present in both the target compound and N-{4-[({2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}amino)sulfonyl]phenyl}acetamide, these groups enhance metabolic stability and lipophilicity, critical for membrane permeability in drug design . In contrast, compounds like N-(3,5-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide lack bis(trifluoromethyl) substitution, reducing their resistance to enzymatic degradation .

Linker and Terminal Groups: The 2-furamide group in the target compound provides moderate hydrogen-bonding capacity, whereas the sulfonamide linker in N-{4-[...]phenyl}acetamide improves solubility and target specificity, as seen in kinase inhibitors . Urea-linked derivatives (e.g., 1-[3,5-bis(trifluoromethyl)phenyl]-3-[...]urea) exhibit stronger hydrogen-bond donor-acceptor profiles, favoring catalytic or receptor-binding applications .

Biological Activity

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide, with the CAS number 955975-38-9, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H8F6N4O2
  • Molar Mass : 390.24 g/mol
  • Structure : The compound features a pyridine ring substituted with a pyrazole moiety that contains trifluoromethyl groups, which are known to enhance biological activity and lipophilicity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways:

  • Inhibition of Kinase Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in oncogenic signaling pathways. For instance, similar compounds have shown activity against the NF-κB pathway, which is crucial in cancer progression and inflammation .
  • Antioxidant Properties : The presence of trifluoromethyl groups can enhance the compound's ability to scavenge free radicals, potentially contributing to its antioxidant effects .

Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally similar to this compound. For example:

  • Case Study 1 : A derivative exhibited significant inhibition of tumor growth in xenograft models by targeting the NF-κB pathway, demonstrating potential as an anticancer agent .
  • Case Study 2 : In vitro assays indicated that related compounds could induce apoptosis in various cancer cell lines through mitochondrial pathways .

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses has also been noted:

  • Case Study 3 : Research highlighted that similar pyrazole derivatives reduced pro-inflammatory cytokine production in macrophages, suggesting a role in managing chronic inflammation .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of NF-κB pathway
AntioxidantFree radical scavenging
Anti-inflammatoryReduction of cytokine production

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and analyze outcomes via regression models, minimizing trial-and-error approaches . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict transition states and identify energetically favorable pathways, as demonstrated in ICReDD's framework for reaction optimization .

Q. How can researchers characterize the structural features of this compound to confirm its identity and purity?

  • Methodological Answer : Employ NMR spectroscopy (¹H/¹³C, 2D-COSY) to resolve aromatic protons and pyrazole/pyridine ring systems. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides absolute stereochemical confirmation. Cross-reference spectral data with structurally analogous pyrazole derivatives (e.g., SMILES/InChI descriptors for validation) .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in bioactivity data across different studies involving this compound?

  • Methodological Answer : Cross-validate assays using orthogonal techniques (e.g., enzyme inhibition vs. cell viability assays). Ensure compound purity via HPLC-UV/ELSD and assess solvent effects (e.g., DMSO concentration) on activity. Compare results with structurally similar analogs (e.g., trifluoromethyl-substituted pyrazoles) to isolate substituent-specific effects .

Q. How can computational chemistry be integrated into the study of this compound's reaction mechanisms or structure-activity relationships (SAR)?

  • Methodological Answer : Apply density functional theory (DFT) to map reaction pathways (e.g., nucleophilic substitution at the pyridine ring) and calculate activation energies. Use molecular dynamics (MD) simulations to model ligand-receptor binding dynamics, focusing on trifluoromethyl groups' hydrophobic interactions. Validate predictions with experimental kinetic data .

Q. What methodologies are effective in assessing the compound's interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : Implement surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD). For enzyme targets, use high-throughput screening (HTS) with fluorogenic substrates to measure inhibition constants (Ki). Cross-correlate with in silico docking studies (e.g., AutoDock Vina) to identify key binding residues .

Q. How can researchers design experiments to investigate the impact of trifluoromethyl groups on the compound's physicochemical properties?

  • Methodological Answer : Synthesize analogs with non-fluorinated or mono-fluorinated pyrazole substituents. Compare logP (lipophilicity), solubility (via shake-flask method), and metabolic stability (e.g., microsomal assays). Use QSAR models to correlate trifluoromethyl positioning with bioactivity, leveraging data from fluorinated building blocks .

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